4-Hmdm-territrem B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methoxymandelic acid (4-Hmdm) is a natural compound found in various plants and is known for its medicinal properties. One of its derivatives, 4-Hmdm-territrem B, has been studied extensively for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-Hmdm-territrem B-territrem B is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Hmdm-territrem B-territrem B can reduce inflammation and oxidative stress in various cell types, including cancer cells, immune cells, and neurons. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Hmdm-territrem B-territrem B in lab experiments is its natural origin, which makes it a safer alternative to synthetic drugs. However, its complex synthesis method and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 4-Hmdm-territrem B-territrem B. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-Hmdm-territrem B-territrem B and its potential side effects.
Conclusion
In conclusion, 4-Hmdm-territrem B-territrem B is a promising natural compound that has been studied extensively for its potential use in treating various diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic effects and mechanism of action.
Synthesemethoden
4-Hmdm-territrem B-territrem B can be synthesized through a multi-step process that involves the isolation of 4-Hmdm-territrem B from natural sources, followed by chemical modification and purification. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-Hmdm-territrem B-territrem B has been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
139122-92-2 |
---|---|
Produktname |
4-Hmdm-territrem B |
Molekularformel |
C29H34O10 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(1R,2R,6R,7S,10S)-1,7-dihydroxy-6-(hydroxymethyl)-2,6,10-trimethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |
InChI |
InChI=1S/C29H34O10/c1-25(15-30)8-7-22(31)27(3)28(25,33)10-9-26(2)29(27,34)14-17-19(39-26)13-18(38-24(17)32)16-11-20(35-4)23(37-6)21(12-16)36-5/h7-8,11-13,30,33-34H,9-10,14-15H2,1-6H3/t25-,26+,27-,28+,29+/m1/s1 |
InChI-Schlüssel |
PXIKKOJKOBCLTQ-ZCCUTQAASA-N |
Isomerische SMILES |
C[C@]12CC[C@@]3([C@@](C=CC(=O)[C@]3([C@@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |
SMILES |
CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |
Kanonische SMILES |
CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |
Synonyme |
4-HMDM-territrem B 4-hydroxymethyl-4-demethylterritrem B 4beta-hydroxymethyl-4beta-demethylterritrem B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.